2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
CAS No.: 1368548-10-0
Cat. No.: VC2733257
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1368548-10-0 |
|---|---|
| Molecular Formula | C11H8FNO2S |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | TUZGDYDBXDXJTI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O |
Introduction
Chemical Structure and Physical Properties
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features three key structural components: a 3-fluorophenyl group at position 2, a methyl group at position 5, and a carboxylic acid group at position 4 of the thiazole ring.
Basic Properties
The compound possesses several important physical and chemical properties that define its behavior and potential applications, as summarized in Table 1.
Table 1. Physical and Chemical Properties of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1368548-10-0 |
| Molecular Formula | C₁₁H₈FNO₂S |
| Molecular Weight | 237.25 g/mol |
| Standard Purity | Not Less Than 97% |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
| XLogP3-AA | 3 |
The compound exists as a solid at room temperature and demonstrates moderate lipophilicity as indicated by its XLogP3-AA value of 3 . This property suggests a balanced hydrophilic-lipophilic character that may contribute to its pharmaceutical potential.
Structural Characteristics
The thiazole ring serves as the core scaffold of this compound, providing rigidity and specific geometric orientation of the functional groups. The 3-fluorophenyl group at position 2 contributes to the compound's lipophilicity and may enhance binding affinity to biological targets. The methyl group at position 5 can influence electronic properties, while the carboxylic acid at position 4 provides an important handle for potential derivatization and hydrogen bonding interactions.
Biological Activity and Applications
Antimicrobial Properties
Thiazole derivatives structurally similar to 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid have demonstrated significant antimicrobial activity. Specifically, compounds containing 4-fluorophenyl groups have shown promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Research indicates that the position of the fluoro substituent on the phenyl ring significantly influences antimicrobial efficacy. For example, compounds with 4-fluorophenyl moieties (as in compound 6f and 12f mentioned in source ) exhibited remarkable growth inhibitory effects against Bacillus cereus with MIC values of 25 and 50 μg/mL, respectively .
Antifungal Activity
Several fluorophenyl-substituted thiazole compounds have demonstrated antifungal properties against Candida albicans. In particular, derivatives containing a thiosemicarbazide function at position 5 of the thiazole ring, combined with a 4-fluorophenyl moiety, showed notable antifungal activity with MIC values comparable to standard antifungal agents .
Antidiabetic Properties
Research on related thiazole compounds suggests potential applications in diabetes management. For instance, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid has demonstrated protective effects against hyperglycemia, improved insulin sensitivity, and reduced hyperlipidemia .
The study reported that this thiazole derivative attenuated oxidative stress markers by increasing levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD) while lowering malondialdehyde (MDA) levels . Additionally, it showed protective effects against hepatic and renal injury markers.
Structure-Activity Relationships
Role of the Fluorophenyl Group
The fluorine atom in the phenyl ring plays a crucial role in the biological activity of these compounds. Fluorine substitution can:
-
Enhance metabolic stability by blocking potential sites of oxidative metabolism
-
Increase lipophilicity, potentially improving membrane permeability
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Act as a bioisostere for hydrogen, allowing maintenance of similar steric properties while introducing electronic differences
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Form unique hydrogen bonding interactions due to its high electronegativity
Research has demonstrated that the position of the fluorine atom on the phenyl ring significantly affects biological activity. Comparing compounds with 2-fluorophenyl, 3-fluorophenyl, and 4-fluorophenyl groups has revealed different activity profiles, with 4-fluorophenyl derivatives often showing the most pronounced antimicrobial and antifungal effects .
Importance of the Thiazole Core
The thiazole heterocycle serves as more than just a scaffold; it actively contributes to the biological properties of the compound by:
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Providing hydrogen bond acceptor sites through the nitrogen atom
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Introducing conformational rigidity to the molecule
-
Potentially interacting with specific binding sites in biological targets
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Influencing the electronic distribution throughout the molecule
Function of the Carboxylic Acid Group
The carboxylic acid functionality at position 4 of the thiazole ring offers several advantages:
-
Provides a site for hydrogen bonding interactions with biological targets
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Serves as a handle for further derivatization (e.g., formation of esters, amides)
-
Influences solubility and pharmacokinetic properties
-
May interact with specific amino acid residues in protein binding sites
Comparative Analysis with Related Compounds
Structural Variations
Several structurally related compounds have been reported in the literature, differing primarily in the position of the fluorine atom on the phenyl ring or the arrangement of substituents on the thiazole core.
Table 2. Comparison of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid with Related Compounds
| Compound | CAS Number | Key Structural Difference | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid | 1368548-10-0 | Reference compound | 237.25 |
| 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | 1770676-43-1 | Ethyl ester instead of carboxylic acid | 265.30 |
| RAC-5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | 433283-22-8 | Fluorine at para position of phenyl group | 237.25 |
| 5-(2-fluoro-phenyl)-2-Methyl-thiazole-4-carboxylic acid | 522646-43-1 | Fluorine at ortho position of phenyl group | 237.25 |
| 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid | 115423226 | Additional amino group between thiazole and phenyl | 252.27 |
Activity Comparison
Variations in structure lead to significant differences in biological activity. For example:
-
Compounds with the fluorine atom at the para position (4-fluorophenyl) often demonstrate enhanced antimicrobial activity compared to meta (3-fluorophenyl) or ortho (2-fluorophenyl) substitutions
-
The presence of an ethyl ester group instead of a carboxylic acid can affect solubility, membrane permeability, and metabolic stability
-
Additional functional groups, such as amino linkers, can introduce new binding interactions and alter the compound's pharmacological profile
Current Applications and Future Research Directions
Current Applications
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid is primarily used as:
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A building block for pharmaceutical research and development
-
An intermediate in the synthesis of more complex bioactive molecules
-
A reference compound for structure-activity relationship studies
-
A potential lead compound for antimicrobial and anticancer drug development
The compound is manufactured with high purity (≥97%) for use in research applications and as an intermediate in API (Active Pharmaceutical Ingredient) synthesis .
Future Research Directions
Based on the properties and early research findings, several promising research directions emerge:
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Development of more potent antimicrobial agents based on the thiazole scaffold with optimized fluorophenyl substitution
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Investigation of anticancer properties through systematic structure modifications
-
Exploration of potential applications in metabolic disorders, particularly diabetes
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Development of hybrid molecules incorporating the thiazole-fluorophenyl motif with other bioactive scaffolds
-
Investigation of the compound's potential as a PET imaging agent, leveraging the fluorine atom for potential radiolabeling
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